molecular formula C19H19N5O3S B12137578 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B12137578
M. Wt: 397.5 g/mol
InChI Key: URUNWFBBMREIQL-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazole acetamide derivatives, characterized by a triazole core substituted with a sulfanyl-linked acetamide moiety. The triazole ring is functionalized at position 4 with an amino group and at position 5 with a 4-methylphenyl group. The acetamide side chain is attached to a 2,3-dihydro-1,4-benzodioxin-6-yl group, contributing to its unique electronic and steric properties.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C19H19N5O3S/c1-12-2-4-13(5-3-12)18-22-23-19(24(18)20)28-11-17(25)21-14-6-7-15-16(10-14)27-9-8-26-15/h2-7,10H,8-9,11,20H2,1H3,(H,21,25)

InChI Key

URUNWFBBMREIQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide group. Key examples include:

Compound Name Triazole Substituent Acetamide Substituent Key Structural Features
2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 4-methylphenyl 2,3-dihydro-1,4-benzodioxin-6-yl Electron-donating methyl group enhances lipophilicity; benzodioxin improves solubility
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 3,4,5-trimethoxyphenyl 4-phenoxyphenyl Methoxy groups increase polarity and hydrogen-bonding capacity; phenoxy enhances bulk
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide 2-chlorophenyl 4-butylphenyl Chlorine atom introduces electronegativity; butyl chain augments hydrophobicity
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl Not specified Furan’s oxygen atom improves solubility but reduces steric bulk

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability.
  • Acetamide Modifications : The 2,3-dihydro-1,4-benzodioxin group provides a rigid, planar structure, favoring π-π stacking interactions in biological targets. The 4-butylphenyl group () introduces flexibility, which may affect binding kinetics .
Pharmacological Activity Comparison

Anti-exudative activity data from highlights the role of substituents in efficacy:

Compound Anti-Exudative Activity (Dose: 10 mg/kg) Reference Standard (Diclofenac Sodium, 8 mg/kg) Mechanism Insights
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Moderate Comparable Furan’s polarity may enhance solubility but reduce target affinity
Target Compound (4-methylphenyl variant) Not reported N/A Predicted higher activity due to methyl group’s optimal lipophilicity
2-chlorophenyl analog Not tested N/A Chlorine’s electronegativity may improve enzyme inhibition (e.g., COX-2)

Analysis :

  • The furan-2-yl derivative () showed moderate activity, suggesting that bulkier aromatic groups (e.g., 4-methylphenyl) might enhance target engagement.
Physicochemical and Computational Properties
Property Target Compound 3,4,5-Trimethoxyphenyl Analog 2-Chlorophenyl Analog
Molecular Weight ~430 g/mol (estimated) ~515 g/mol ~460 g/mol
LogP (Predicted) ~2.8 ~3.5 (due to methoxy groups) ~3.2 (chlorine increases hydrophobicity)
Hydrogen Bond Acceptors 6 9 5
Solubility (Water) Low Moderate (polar methoxy groups) Low

Implications :

  • The 3,4,5-trimethoxyphenyl analog’s higher solubility may favor oral bioavailability, while the target compound’s lower molecular weight could enhance tissue penetration .

Biological Activity

The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS Number: 727718-65-2) belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on various studies and research findings.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to our compound showed moderate activity against various bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity Against S. aureusActivity Against E. faecalis
Triazole AModerate (MIC 32 µg/mL)Moderate (MIC 64 µg/mL)
Triazole BWeak (MIC >128 µg/mL)Moderate (MIC 32 µg/mL)
Target CompoundModerate (MIC 64 µg/mL)Moderate (MIC 32 µg/mL)

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines. In one study, a related triazole derivative exhibited an IC50 value of 27.3 µM against the MCF-7 breast cancer cell line .

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound XMCF-727.3
Compound YHCT-1166.2
Target CompoundMCF-7TBD

The biological activity of triazole compounds is often attributed to their ability to interfere with cellular processes such as DNA synthesis and enzyme inhibition. The presence of sulfur in the triazole ring enhances its reactivity and potential interactions with biological targets .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The target compound was found to exhibit comparable activity to established antibiotics, suggesting its potential as a new antimicrobial agent .
  • Case Study on Cancer Cell Lines : In vitro studies were conducted on several cancer cell lines to assess the cytotoxic effects of the target compound. The results indicated a promising profile with significant inhibition of cell proliferation in certain cancer types .

Q & A

Q. What are the critical challenges in synthesizing this compound with high purity, and what methodologies address them?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and reagent stoichiometry. Key challenges include minimizing side reactions (e.g., oxidation of sulfanyl groups) and ensuring regioselectivity during triazole ring formation. Purification often employs column chromatography with gradient elution, followed by recrystallization in polar aprotic solvents like DMF. Yield optimization may require iterative adjustments to reaction time and catalytic systems (e.g., acid/base catalysts) .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on spectroscopic techniques:

  • NMR (1H/13C) confirms substituent positions on the triazole and benzodioxin rings.
  • IR spectroscopy identifies functional groups (e.g., -NH₂ in the triazole, C=O in the acetamide).
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What preliminary biological screening methods are recommended to assess its therapeutic potential?

Initial screening includes:

  • In vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram+/Gram- bacteria).
  • Anti-inflammatory testing (e.g., inhibition of COX-2 in LPS-induced macrophages).
  • Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7). Reference compounds (e.g., diclofenac sodium for anti-inflammatory activity) are used for comparative analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the triazole or benzodioxin rings) influence bioactivity?

Structure-Activity Relationship (SAR) studies suggest:

  • 4-Methylphenyl on the triazole enhances lipophilicity, improving membrane permeability.
  • Benzodioxin substituents (e.g., electron-donating groups) modulate receptor binding affinity. Systematic substitution (e.g., replacing methyl with halogens or methoxy groups) and in silico docking (using AutoDock Vina) can predict binding modes to targets like EGFR or DHFR .

Q. What mechanistic insights exist regarding its anti-inflammatory or anticancer activity?

Mechanistic studies propose:

  • Triazole-mediated enzyme inhibition : The sulfanyl group chelates metal ions in COX-2 or topoisomerase II active sites.
  • Apoptosis induction : Upregulation of caspase-3/9 in cancer cells, validated via flow cytometry and Western blotting. Comparative transcriptomics (RNA-seq) of treated vs. untreated cells can identify dysregulated pathways .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Strategies include:

  • Prodrug design : Adding hydrolyzable groups (e.g., esters) to enhance absorption.
  • Metabolic stability assays (microsomal incubation) to identify rapid clearance pathways.
  • In vivo PK/PD modeling in rodent models, correlating plasma concentrations with biomarker modulation .

Q. What computational tools are effective for predicting its interaction with biological targets?

Molecular dynamics (MD) simulations (GROMACS) and quantum mechanical calculations (DFT) model ligand-receptor interactions. Docking studies prioritize targets by binding energy scores, while pharmacophore mapping (using Schrödinger) identifies critical interaction points (e.g., hydrogen bonds with catalytic residues) .

Q. How does the compound’s multi-target activity impact selectivity and toxicity profiles?

Off-target effects are assessed via:

  • Panel screening against kinases, GPCRs, or ion channels (Eurofins Cerep panels).
  • Toxicogenomics : RNA-seq to detect stress-response pathways (e.g., oxidative stress, ER stress). Selectivity can be improved by introducing bulky substituents to sterically block non-target binding .

Methodological Notes

  • Data Interpretation : Cross-validate biological results with structural analogs (e.g., furan/pyridinyl derivatives) to isolate substituent-specific effects .
  • Experimental Design : Use fractional factorial designs (DoE) to optimize synthesis parameters and reduce trial-and-error approaches .

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